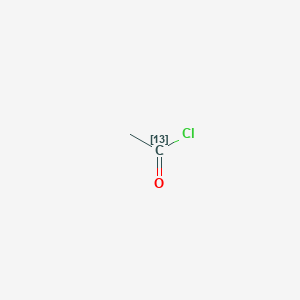
Acetyl chloride-1-13C
概要
説明
Acetyl chloride-1-13C is a labeled compound where the carbon-13 isotope is incorporated into the acetyl chloride molecule. This isotopic labeling is particularly useful in various scientific research applications, including tracer studies and nuclear magnetic resonance (NMR) spectroscopy. The compound has the molecular formula CH3COCl, with the carbon-13 isotope replacing the standard carbon-12 atom in the acetyl group.
準備方法
Synthetic Routes and Reaction Conditions
Acetyl chloride-1-13C can be synthesized through several methods. One common approach involves the reaction of acetic acid-1-13C with thionyl chloride (SOCl2). The reaction proceeds as follows:
CH3COOH-1-13C+SOCl2→CH3COCl-1-13C+SO2+HCl
This reaction is typically carried out under reflux conditions to ensure complete conversion of the acetic acid to acetyl chloride .
Industrial Production Methods
In an industrial setting, this compound can be produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the reagents and by-products safely. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
Acetyl chloride-1-13C undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: It reacts with water to produce acetic acid-1-13C and hydrochloric acid.
Friedel-Crafts Acylation: It can be used to introduce an acetyl group into aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Common Reagents and Conditions
Alcohols and Amines: For esterification and amidation reactions, common reagents include ethanol and ammonia.
Water: Hydrolysis is typically carried out under mild conditions.
Lewis Acids: Friedel-Crafts acylation requires catalysts such as AlCl3.
Major Products Formed
Esters: Reaction with alcohols produces esters like ethyl acetate.
Amides: Reaction with amines produces amides like acetamide.
Acetic Acid: Hydrolysis yields acetic acid-1-13C.
科学的研究の応用
Acetyl chloride-1-13C is widely used in scientific research due to its isotopic labeling. Some key applications include:
Tracer Studies: Used to trace the pathway of carbon atoms in metabolic studies.
NMR Spectroscopy: The carbon-13 isotope provides a distinct signal in NMR, aiding in the structural elucidation of organic compounds.
Synthesis of Labeled Compounds: Used as a precursor to synthesize other carbon-13 labeled compounds for various research purposes.
作用機序
The mechanism of action of acetyl chloride-1-13C in chemical reactions involves the nucleophilic attack on the carbonyl carbon, leading to the substitution of the chloride ion. This process is facilitated by the electron-withdrawing nature of the carbonyl group, making the carbon more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
類似化合物との比較
Similar Compounds
Acetyl chloride-13C2: Contains two carbon-13 isotopes.
Acetic anhydride-1,1′-13C2: Another carbon-13 labeled acetylating agent.
Acetyl chloride-2-13C: The carbon-13 isotope is located at a different position in the molecule.
Uniqueness
Acetyl chloride-1-13C is unique due to its specific isotopic labeling, which makes it particularly useful for NMR spectroscopy and tracer studies. Its reactivity and applications are similar to those of other acetyl chlorides, but the presence of the carbon-13 isotope provides additional analytical capabilities .
特性
IUPAC Name |
acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETWJCDKMRHUPV-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480751 | |
| Record name | Acetyl chloride-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1520-57-6 | |
| Record name | Acetyl chloride-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1520-57-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Acetyl chloride-1-¹³C in the synthesis of ethanal-1-¹³C?
A1: Acetyl chloride-1-¹³C serves as a crucial precursor in the synthesis of ethanal-1-¹³C. [] In the final step of the synthesis, it undergoes reduction in the presence of tributyltin hydride and a palladium(0) complex, resulting in the formation of the desired product, ethanal-1-¹³C. []
Q2: Why is this synthetic route considered an improvement over previous methods?
A2: The research paper highlights that this synthetic route, utilizing Acetyl chloride-1-¹³C, offers a more efficient pathway to obtain ethanal-1-¹³C compared to traditional methods. [] The key improvement lies in the reduced number of steps involved, leading to a shorter and potentially more cost-effective synthesis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate](/img/structure/B72163.png)





![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)





-](/img/structure/B72183.png)

